2-Fluoro-5-(4-methoxyphenyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-5-2-10(3-6-13)11-4-7-14(15)12(8-11)9-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETCVFVBSBECRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluoro 5 4 Methoxyphenyl Benzaldehyde
Strategic Retrosynthesis of the 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde Core
A logical retrosynthetic analysis of this compound identifies two primary disconnection points: the carbon-carbon bond of the biphenyl (B1667301) moiety and the carbon-aldehyde bond. This approach leads to two main synthetic pathways. The first involves the formation of the biphenyl skeleton followed by the introduction of the aldehyde group. The second, and often more convergent strategy, entails the coupling of two pre-functionalized aromatic rings, one bearing the aldehyde or a precursor group, and the other containing the methoxy (B1213986) substituent.
The most common and strategically advantageous approach involves the disconnection of the biphenyl C-C bond, leading back to a fluorobenzaldehyde derivative and a methoxyphenyl component. This allows for the late-stage introduction of the aldehyde, simplifying the handling of potentially reactive intermediates. A key precursor in this strategy is often a halogenated fluorobenzaldehyde, such as 2-fluoro-5-bromobenzaldehyde, which can be readily synthesized from o-fluorobenzaldehyde through electrophilic bromination. nih.govpatsnap.com
Carbon-Carbon Bond Formation for Biphenyl Moiety Construction
The creation of the aryl-aryl bond is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this transformation.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling)
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and is exceptionally well-suited for the construction of the biphenyl core of the target molecule. nih.govlibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent, catalyzed by a palladium complex.
For the synthesis of this compound, a common strategy is the Suzuki-Miyaura coupling of 2-fluoro-5-bromobenzaldehyde with 4-methoxyphenylboronic acid. This reaction offers high functional group tolerance, allowing the aldehyde group to be present during the coupling, and generally proceeds with high yields under mild conditions. biorxiv.orgnih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be employed, often in combination with phosphine (B1218219) ligands that enhance the catalytic activity. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Fluoro-5-bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 85 | biorxiv.org |
| 2 | 1-Bromo-2-fluoro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | nih.gov |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 84 | nih.gov |
Alternative Aryl-Aryl Linkage Strategies
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of the biphenyl moiety. The Stille coupling, which utilizes organotin reagents, and the Negishi coupling, employing organozinc reagents, are viable alternatives. These methods can sometimes offer advantages in terms of substrate scope or reactivity with specific functional groups.
Furthermore, transition-metal-free methods, such as acid-mediated C-F/C-H cross-coupling, have been explored for the synthesis of 2-arylbenzofurans and could potentially be adapted for the synthesis of biphenyls. rsc.org These reactions often require harsh conditions but can provide a more sustainable alternative to palladium-catalyzed methods.
Introduction and Manipulation of the Aldehyde Functional Group
The introduction of the aldehyde functionality onto the biphenyl core is the final key step in the synthesis of this compound. This can be achieved through either direct formylation of a suitable precursor or by the oxidation of a pre-installed functional group.
Formylation Reactions from Halogenated Precursors
Direct formylation of a pre-formed biphenyl system is a common strategy. The Vilsmeier-Haack reaction, which uses a phosphoryl chloride/dimethylformamide (DMF) mixture, is a classic method for the formylation of electron-rich aromatic rings. However, for less activated substrates, more forcing conditions may be required.
A more versatile approach involves the lithiation of a halogenated biphenyl precursor, such as 1-bromo-4-fluoro-2-(4-methoxyphenyl)benzene, followed by quenching with a formylating agent like DMF. This method allows for precise regiocontrol of the formylation.
Table 2: Formylation Reactions for the Synthesis of Aromatic Aldehydes
| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3-Fluorophenol | 1. K₂CO₃, (CH₃)₂SO₄; 2. n-BuLi, DMF | Acetonitrile, THF | -78 to RT | ~60 (over 2 steps) | google.com |
| 2 | 1-Fluoro-3-isopropoxybenzene | 1. NBS; 2. Mg, I₂, THF; 3. DMF | THF | 0 to RT | ~75 (over 3 steps) | google.com |
Oxidative Approaches to the Aldehyde
An alternative to direct formylation is the oxidation of a precursor functional group. A common strategy involves the synthesis of the corresponding benzyl (B1604629) alcohol, 2-fluoro-5-(4-methoxyphenyl)benzyl alcohol, which can then be oxidized to the desired aldehyde. A variety of oxidizing agents can be used for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid.
Another approach is the oxidation of a methyl group on the biphenyl core. This can be achieved using reagents such as chromium trioxide (CrO₃) or by radical bromination followed by hydrolysis.
Table 3: Oxidative Methods for the Synthesis of Benzaldehydes
| Entry | Substrate | Oxidant/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzyl alcohol | MnO₂ | Dichloromethane | RT | 95 | researchgate.net |
| 2 | Benzyl alcohol | PCC | Dichloromethane | RT | 82 | - |
| 3 | Toluene | 1. NBS, AIBN; 2. H₂O, CaCO₃ | CCl₄, H₂O | Reflux | ~70 | - |
Directed Fluorination and Methoxy Group Incorporation
The construction of the target molecule hinges on two critical transformations: the regioselective introduction of a fluorine atom ortho to an aldehyde group (or a precursor) and the formation of a diaryl ether linkage at the 5-position. The synthetic design often involves a carefully orchestrated sequence of reactions to ensure the correct placement of each substituent. A common strategy involves starting with a precursor that already contains the fluorine atom, such as 2-fluorobenzaldehyde, and then introducing the second aromatic ring.
Achieving regioselective fluorination, particularly at the ortho position of a substituted benzene (B151609) ring, is a significant challenge in synthetic chemistry. For a molecule like this compound, the fluorine is positioned ortho to the aldehyde group. Direct fluorination of benzaldehyde (B42025) is often problematic due to the directing effects of the formyl group and the high reactivity of fluorinating agents. Therefore, indirect methods or the use of pre-fluorinated starting materials are more common.
One effective strategy begins with a precursor where the fluorine is already in the desired position. For instance, the synthesis can start from o-fluorobenzaldehyde. A subsequent electrophilic substitution reaction, such as bromination, can be directed to the position para to the fluorine and meta to the aldehyde, yielding 2-fluoro-5-bromobenzaldehyde. google.com This intermediate is crucial as the bromine atom serves as a handle for the subsequent introduction of the 4-methoxyphenyl (B3050149) group. The bromination of o-fluorobenzaldehyde is typically carried out using a brominating reagent like N-bromosuccinimide or bromine in the presence of a Lewis acid catalyst. google.com
Alternative approaches for regioselective fluorination involve directed C-H functionalization, where a directing group guides the fluorinating agent to a specific C-H bond. acs.org While not directly applied to this specific molecule in the retrieved literature, this remains a powerful strategy in modern synthetic chemistry. For example, certain directing groups can facilitate the fluorination at the ortho position, which can later be converted to an aldehyde.
Another advanced method involves the use of diazo compounds as precursors to ortho-fluorophenols. These methods offer high regioselectivity and can be performed under mild conditions using electrophilic fluorinating agents like Selectfluor™. nih.gov The resulting fluorophenol could then be transformed into the target benzaldehyde through appropriate functional group manipulations.
Table 1: Regioselective Bromination of o-Fluorobenzaldehyde
| Reactant | Reagent | Catalyst | Solvent | Product | Yield | Ref. |
|---|---|---|---|---|---|---|
| o-Fluorobenzaldehyde | N-Bromosuccinimide | Lewis Acid | Dichloroethane | 2-Fluoro-5-bromobenzaldehyde | High | google.com |
The formation of the diaryl ether linkage is a key step in the synthesis of this compound. This is typically achieved through a cross-coupling reaction between a functionalized fluoro-benzaldehyde derivative and a 4-methoxyphenol (B1676288) derivative.
The Ullmann condensation is a classical method for forming diaryl ethers, involving the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. nih.govorganic-chemistry.org In the context of synthesizing the target molecule, this would involve the reaction of 2-fluoro-5-bromobenzaldehyde with 4-methoxyphenol. While effective, traditional Ullmann conditions often require harsh reaction conditions. nih.gov
More modern, milder methods for diaryl ether synthesis have been developed, primarily using palladium or copper catalysts with specialized ligands. The Buchwald-Hartwig amination protocol has been adapted for C-O bond formation, allowing the coupling of aryl halides with alcohols and phenols under significantly milder conditions. nih.gov These reactions exhibit broad functional group tolerance, which is essential when dealing with a molecule containing a reactive aldehyde group.
Another powerful method is the Chan-Lam coupling reaction, which utilizes aryl boronic acids as the coupling partner for phenols, catalyzed by copper salts. researchgate.net This reaction can often be performed at room temperature and is tolerant of various functional groups. The synthesis of the target molecule could thus proceed via the coupling of 2-fluoro-5-formylphenylboronic acid with 4-methoxyphenol, or conversely, the coupling of 2-fluoro-5-bromobenzaldehyde with 4-methoxyphenylboronic acid in the presence of a suitable oxygen source, although the former is more typical for Chan-Lam C-O coupling. A related Suzuki-Miyaura coupling can also be used to form the biaryl linkage first, followed by ether formation if the strategy involves building the core structure differently. biorxiv.orgnih.gov
Table 2: Representative Methods for Diaryl Ether Synthesis
| Aryl Halide/Boronic Acid | Phenol | Catalyst System | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| Aryl Iodide/Bromide | Phenol | CuI / N,N-dimethylglycine | 90°C | Diaryl Ether | organic-chemistry.org |
| Aryl Halide | Phenol | [(cinnamyl)PdCl]₂ / Biarylphosphine ligand | Room Temperature | Diaryl Ether | nih.gov |
Green Chemistry Principles in the Synthesis of Fluorinated Benzaldehydes
The synthesis of specialty chemicals like fluorinated benzaldehydes is increasingly being scrutinized through the lens of green chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netnumberanalytics.com
For the synthesis of fluorinated aromatics, traditional methods like the Balz-Schiemann reaction, which involves potentially explosive diazonium salts and high temperatures, are being replaced by safer and more efficient alternatives. dovepress.com The use of milder and more selective fluorinating agents, such as N-fluoro compounds, is a step towards greener fluorination processes. researchgate.net
A significant area of development in green chemistry is the replacement of volatile and toxic organic solvents. Recent research has demonstrated the potential of solid-state mechanochemical protocols for aromatic nucleophilic fluorination. rsc.org These methods, which use potassium fluoride (B91410) and a phase-transfer catalyst, can be fast, efficient, and eliminate the need for high-boiling polar solvents like DMSO. This approach significantly reduces the environmental footprint of the fluorination step. rsc.org
Electrochemical methods are also emerging as a green alternative for fluorination. numberanalytics.comnumberanalytics.com These techniques can be more efficient and selective, avoiding the use of toxic reagents by generating the reactive fluorinating species in situ. numberanalytics.com
Choosing catalytic methods (e.g., copper or palladium catalysis for ether formation) over stoichiometric reagents to minimize waste. nih.govnih.gov
Employing energy-efficient techniques such as microwave-assisted synthesis, which has been shown to accelerate coupling reactions for diaryl ether formation, often without the need for a catalyst. organic-chemistry.org
Selecting solvents with a lower environmental impact or developing solvent-free reaction conditions. rsc.org
Designing the synthetic route to have a high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product.
Table 3: Green Chemistry Approaches in Fluorination and Coupling Reactions
| Reaction Type | Green Approach | Key Features | Potential Application | Ref. |
|---|---|---|---|---|
| Aromatic Fluorination | Solid-state mechanochemistry | Solvent-free, rapid, ambient conditions | Synthesis of fluorinated intermediates | rsc.org |
| Aromatic Fluorination | Electrochemical fluorination | Reagent-free, mild conditions, scalable | Introduction of fluorine atom | numberanalytics.com |
By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.
Chemical Reactivity and Comprehensive Derivatization of 2 Fluoro 5 4 Methoxyphenyl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group, characterized by a carbonyl (C=O) moiety bonded to a hydrogen atom and an aryl system, is highly polarized. The carbon atom bears a partial positive charge, rendering it electrophilic, while the oxygen atom is nucleophilic due to its partial negative charge and lone pairs of electrons. This electronic arrangement is the basis for the characteristic reactions of aldehydes.
Nucleophilic addition is a fundamental reaction of aldehydes. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.
The general mechanism proceeds in two steps:
Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate.
Protonation: The negatively charged alkoxide oxygen is protonated by a protic solvent or an added acid to form the final alcohol product.
For 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde, the reactivity of the carbonyl group towards nucleophiles is modulated by the electronic properties of the substituted benzene (B151609) ring. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon. Conversely, the methoxy (B1213986) group is an electron-donating group through resonance, which can partially counteract this effect. Aromatic aldehydes, in general, are less reactive than aliphatic aldehydes in nucleophilic addition reactions because the resonance with the aromatic ring reduces the electrophilicity of the carbonyl carbon.
Condensation reactions are a class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. For aldehydes, these are crucial for forming carbon-carbon double bonds and constructing larger, more diverse molecular scaffolds.
The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic ketone or aldehyde with α-hydrogens, in the presence of a base. This reaction is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) and their analogs, which are precursors to flavonoids and other biologically significant compounds.
The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base abstracts an α-hydrogen from the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the α,β-unsaturated ketone, known as a chalcone (B49325). The dehydration step is often spontaneous as the resulting conjugated system is highly stabilized.
In the context of this compound, it would react with an appropriate acetophenone (B1666503) derivative to yield a chalcone analog. For example, reaction with acetophenone under basic conditions would be expected to produce (E)-1-phenyl-3-(2-fluoro-5-(4-methoxyphenyl))prop-2-en-1-one.
Table 1: Representative Reactants in Claisen-Schmidt Condensation This table presents potential reactants for the Claisen-Schmidt condensation with this compound based on established methodologies.
| Reactant A (Aldehyde) | Reactant B (Ketone) | Base Catalyst | Expected Product Class |
|---|---|---|---|
| This compound | Acetophenone | NaOH or KOH | Chalcone |
| This compound | 4'-Methoxyacetophenone | NaOH or KOH | Methoxy-substituted Chalcone |
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine (e.g., piperidine). Common active methylene compounds include malononitrile (B47326) and ethyl cyanoacetate. The reaction produces a stable, highly conjugated product.
The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final product.
When this compound is reacted with an active methylene compound like malononitrile, the expected product is a cyanoacrylate derivative, specifically 2-((2-fluoro-5-(4-methoxyphenyl))benzylidene)malononitrile. These derivatives are important intermediates in organic synthesis.
Table 2: Knoevenagel Condensation of Benzaldehydes with Active Methylene Compounds This table shows examples of Knoevenagel condensations with related benzaldehydes, illustrating the expected transformation for this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Product |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Malononitrile | - | 2-(4-Methoxybenzylidene)malononitrile |
| 4-Fluorobenzaldehyde (B137897) | Malononitrile | Piperidine | 2-(4-Fluorobenzylidene)malononitrile |
The aldol condensation is a broad class of reactions that form a β-hydroxy aldehyde or ketone from two carbonyl compounds. The Claisen-Schmidt and Knoevenagel reactions are specific variations. In a more general sense, this compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol reactions with various enolizable carbonyl compounds.
For instance, reaction with acetone (B3395972) in the presence of a base can lead to either a mono-addition product, 4-(2-fluoro-5-(4-methoxyphenyl))-3-buten-2-one, or a bis-addition product, 1,5-bis(2-fluoro-5-(4-methoxyphenyl))-1,4-pentadien-3-one, depending on the stoichiometry of the reactants. These reactions expand the range of α,β-unsaturated ketones that can be synthesized from this aldehyde.
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of aldehydes to carboxylic acids is a common and important transformation in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium-based reagents to milder ones like sodium hypochlorite (B82951) (NaClO) or buffered sodium chlorite (B76162) (NaClO₂). The choice of oxidant often depends on the presence of other sensitive functional groups in the molecule. For a substrate like this compound, a mild oxidant such as sodium chlorite buffered with a phosphate (B84403) buffer or in the presence of a scavenger like sulfamic acid would be suitable to selectively oxidize the aldehyde to 2-fluoro-5-(4-methoxyphenyl)benzoic acid without affecting the other parts of the molecule. The presence of electron-donating or withdrawing groups on the phenyl ring generally has little influence on the reaction rates for many common oxidation methods.
Reduction: Aldehydes are easily reduced to primary alcohols. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that is selective for aldehydes and ketones and is typically used in alcoholic solvents. It would reduce this compound to (2-fluoro-5-(4-methoxyphenyl))methanol. Whole-cell catalysis using commercial yeast (Saccharomyces cerevisiae) has also been shown to be effective for the reduction of substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols.
Table 3: Common Oxidation and Reduction Reactions of Aldehydes This table summarizes general methods applicable to the transformation of this compound.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Sodium chlorite (NaClO₂), Sulfamic acid | 2-Fluoro-5-(4-methoxyphenyl)benzoic acid |
| Oxidation | Potassium permanganate (KMnO₄) | 2-Fluoro-5-(4-methoxyphenyl)benzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | (2-Fluoro-5-(4-methoxyphenyl))methanol |
Formation of Schiff Bases and Related Imines
The aldehyde group in this compound is a primary site for nucleophilic addition reactions, most notably the formation of Schiff bases (or imines) and related derivatives. These reactions involve the condensation of the aldehyde with a primary amine, typically under acid or base catalysis, to form a C=N double bond.
The general reaction proceeds by the initial nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by azeotropic removal of water, yields the stable imine product. The reactivity of the aldehyde is influenced by the electronic nature of the aromatic rings. The fluorine atom, being electron-withdrawing, can slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of the initial nucleophilic attack.
While specific experimental data for Schiff base formation with this compound is not extensively documented in publicly available literature, the reaction is a fundamental transformation for aldehydes. Analogous reactions with similar benzaldehyde (B42025) derivatives are widely reported. For instance, the synthesis of Schiff bases from various substituted benzaldehydes, including those with methoxy and halogen substituents, is a common practice in medicinal chemistry and materials science. mdpi.commdpi.com A typical procedure involves refluxing equimolar amounts of the aldehyde and a primary amine in a solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acid (e.g., acetic acid). mdpi.com
A related reaction is the formation of hydrazones, which involves the condensation of the aldehyde with a hydrazine (B178648) derivative. For example, 2-Fluoro-5-methoxybenzaldehyde is known to react with (5-bromo-2-morpholinopyrimidin-4-yl)hydrazine to form the corresponding hydrazone. sigmaaldrich.com This suggests that this compound would readily undergo similar condensations.
Table 1: Representative Schiff Base and Hydrazone Formation Reactions
| Amine/Hydrazine Reactant | Product Type | General Reaction Conditions |
| Primary Alkyl/Aryl Amine | Schiff Base (Imine) | Ethanol or Methanol, Reflux, +/- Acid catalyst |
| Hydrazine | Hydrazone | Ethanol, Reflux |
| Substituted Hydrazine | Substituted Hydrazone | Ethanol, Reflux |
Reactions on the Fluorinated Benzene Ring
The fluorinated benzene ring, substituted with both an activating methoxyphenyl group (para to the fluorine) and a deactivating, meta-directing aldehyde group (ortho to the fluorine), presents a complex substrate for aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the fluorinated ring is generally disfavored due to the presence of the electron-withdrawing aldehyde and fluoro groups. The aldehyde group is a moderate deactivator and directs incoming electrophiles to the meta position (C4 and C6 relative to the aldehyde). The fluorine atom is a weak deactivator but is ortho, para-directing.
The directing effects of the existing substituents are as follows:
Aldehyde group (-CHO): Deactivating, meta-directing (to C4 and C6).
Fluorine atom (-F): Deactivating, ortho, para-directing (to C3 and C5). However, the C5 position is already substituted.
(4-methoxyphenyl) group: Activating, ortho, para-directing (to C4 and C6).
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluorinated Ring
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 2-Fluoro-5-(4-methoxyphenyl)-4-nitrobenzaldehyde and/or 2-Fluoro-5-(4-methoxyphenyl)-6-nitrobenzaldehyde |
| Halogenation | Br⁺, Cl⁺ | 4-Bromo-2-fluoro-5-(4-methoxyphenyl)benzaldehyde and/or 6-Bromo-2-fluoro-5-(4-methoxyphenyl)benzaldehyde |
| Friedel-Crafts | R⁺, RC(O)⁺ | Generally not feasible due to deactivation by the aldehyde group. |
Nucleophilic Aromatic Substitution Pathways (with solvent and steric considerations)
The fluorine atom on the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the electron-withdrawing aldehyde group ortho to the fluorine, which can stabilize the intermediate Meisenheimer complex.
The general mechanism involves the addition of a nucleophile to the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the fluoride (B91410) ion. The rate of SNAr reactions is often dependent on the electron-withdrawing ability of the groups on the aromatic ring and the nature of the nucleophile and solvent.
Common nucleophiles for SNAr reactions include amines, alkoxides, and thiols. The choice of solvent is crucial; polar aprotic solvents like DMSO, DMF, or THF are typically used as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
Steric hindrance around the reaction site can also play a role. In the case of this compound, the position ortho to the fluorine is occupied by the bulky aldehyde group, which might sterically hinder the approach of very large nucleophiles.
Modifications via Halogen-Metal Exchange
Halogen-metal exchange is a powerful method for the functionalization of aryl halides. While the target molecule contains a fluorine atom, which is generally unreactive in this type of exchange, a bromo- or iodo-analog at the same position would be an excellent substrate for this reaction. For instance, if we consider the hypothetical 2-Bromo-5-(4-methoxyphenyl)benzaldehyde, it could undergo halogen-metal exchange with organolithium reagents (like n-BuLi or t-BuLi) or through the formation of a Grignard reagent.
The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether. The resulting aryllithium or arylmagnesium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the former site of the halogen.
However, a significant challenge in performing a halogen-metal exchange on this molecule is the presence of the electrophilic aldehyde group. The organometallic intermediate, once formed, could potentially react intramolecularly or intermolecularly with the aldehyde. To circumvent this, the aldehyde group would likely need to be protected as an acetal (B89532) or an imine prior to the exchange reaction.
Table 3: Potential Functionalizations via Halogen-Metal Exchange of a Bromo-Analog
| Electrophile | Functional Group Introduced |
| D₂O | Deuterium |
| CO₂ | Carboxylic Acid |
| DMF | Aldehyde (after hydrolysis) |
| Alkyl halide (R-X) | Alkyl group (R) |
| I₂ | Iodine |
Reactions on the Methoxyphenyl Moiety
Electrophilic Aromatic Substitution
The methoxyphenyl ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing.
The positions ortho to the methoxy group (C3' and C5') and the position para to the methoxy group (C4') are the most likely sites for electrophilic attack. However, the C4' position is already part of the biphenyl (B1667301) linkage. Therefore, electrophilic substitution will predominantly occur at the C3' and C5' positions.
The other phenyl ring, being attached to an electron-withdrawing aldehyde and a fluorine, will have a deactivating effect on the methoxyphenyl ring, but this effect is generally weaker than the strong activating effect of the methoxy group. Thus, under controlled conditions, selective electrophilic substitution on the methoxyphenyl ring should be achievable.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 2-Fluoro-5-(3-nitro-4-methoxyphenyl)benzaldehyde |
| Halogenation | Br⁺, Cl⁺ | 2-Fluoro-5-(3-bromo-4-methoxyphenyl)benzaldehyde |
| Friedel-Crafts Acylation | RC(O)⁺ | 2-Fluoro-5-(3-acyl-4-methoxyphenyl)benzaldehyde |
O-Demethylation and Subsequent Derivatization
The methoxy group in this compound can be cleaved to yield the corresponding phenol (B47542), 2-Fluoro-5-(4-hydroxyphenyl)benzaldehyde. This O-demethylation is a critical transformation as it unmasks a reactive hydroxyl group, paving the way for a variety of subsequent derivatization reactions.
Common methods for the demethylation of aryl methyl ethers can be employed. These include the use of strong acids like hydrogen bromide (HBr), Lewis acids such as boron tribromide (BBr3), or nucleophilic reagents like thiolates. researchgate.netnih.govgoogle.com For instance, a practical method for demethylation utilizes long-chain thiols, which are nearly odorless and effective for a broad range of substrates. nih.gov Another approach involves the use of iodocyclohexane (B1584034) in a polar aprotic solvent like N,N-dimethylformamide (DMF), which generates hydrogen iodide (HI) in situ to effect the demethylation. researchgate.net Biocatalytic methods using oxidative demethylases from microorganisms like Pseudomonas also offer a green and selective alternative for O-demethylation. nih.govresearchgate.net
Once the phenolic derivative, 2-Fluoro-5-(4-hydroxyphenyl)benzaldehyde, is obtained, the hydroxyl group can be further functionalized. For example, it can undergo etherification, esterification, or be used as a nucleophile in various coupling reactions to introduce new molecular complexity. A general route to synthesize substituted hydroxybenzaldehydes involves the protection of the phenol, followed by directed ortho-metalation or halogenation, formylation, and subsequent deprotection. google.com
Table 1: Selected Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent/System | Conditions | Remarks |
| Hydrogen Bromide (HBr) | Heating | A classic and strong acid method. chemicalbook.com |
| Boron Tribromide (BBr3) | Low temperature | A powerful Lewis acid for ether cleavage. |
| Iodocyclohexane/DMF | Reflux | In situ generation of HI for milder demethylation. researchgate.net |
| Dodecanethiol/NaOH | Heating | An odorless and practical thiolate-mediated method. nih.gov |
| VanA/VanB enzymes | Biocatalytic | Selective and environmentally friendly. nih.govresearchgate.net |
Cascade and Multicomponent Reactions Incorporating this compound
The aldehyde functionality of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs), enabling the rapid construction of complex molecular architectures from simple precursors in a single synthetic operation.
Cyclization Reactions for Heterocyclic Architectures
The aldehyde group readily participates in condensation reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic systems.
Imidazoles: Tetrasubstituted imidazoles can be synthesized in a one-pot reaction involving an aldehyde, a 1,2-dicarbonyl compound (like benzil), an amine, and an ammonium (B1175870) salt (e.g., ammonium acetate). organic-chemistry.org In the context of this compound, it would react with a diketone, a primary amine, and ammonium acetate (B1210297) to furnish a highly substituted imidazole (B134444) core.
Oxazolines: 2-Oxazolines are readily prepared through the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are formed from the corresponding carboxylic acid and a 2-aminoalcohol. mdpi.commdpi.com Alternatively, direct reaction of an aldehyde with a 1,2-amino alcohol can form an oxazolidine (B1195125) intermediate, which can then be oxidized to the oxazoline (B21484). While direct examples with the target aldehyde are not prevalent in the searched literature, the synthesis of 5-fluoro-2-(4-methoxyphenyl)-4,5-dihydrooxazole from related precursors demonstrates the feasibility of incorporating the fluoro and methoxyphenyl motifs into the oxazoline scaffold. nih.govacs.org
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. organic-chemistry.org An alternative approach involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. researchgate.net Furthermore, multicomponent reactions involving aldehydes, active methylene compounds, and hydrazine are powerful methods for constructing substituted pyrazoles. nih.gov The synthesis of pyrazoles from α-perfluoroalkenylated aldehydes and hydrazine highlights a pathway where a fluorinated aldehyde derivative can be a key starting material. nih.gov
Pyrimidine (B1678525) Derivatives: Pyrimidines can be assembled through multicomponent reactions involving an aldehyde, a β-dicarbonyl compound or its equivalent, and an amidine or urea (B33335) derivative. researchgate.net The Biginelli reaction and its variations are classic examples. The use of this compound in such MCRs would lead to pyrimidine derivatives bearing its characteristic substitution pattern.
Benzosuberones: While specific syntheses of benzosuberones from this compound were not found in the provided search results, the general synthetic strategies often involve intramolecular Friedel-Crafts reactions of γ-arylbutyric acids or related precursors. The biphenyl moiety of the target compound could potentially be elaborated to form the seven-membered ring of the benzosuberone system.
Table 2: Heterocyclic Architectures from Aldehyde-based Cyclizations
| Heterocycle | General Reactants |
| Imidazole | Aldehyde, 1,2-Diketone, Amine, Ammonium Acetate |
| Oxazoline | Aldehyde, 2-Aminoalcohol (followed by oxidation) |
| Pyrazole | Aldehyde, Active Methylene Compound, Hydrazine |
| Pyrimidine | Aldehyde, β-Dicarbonyl Compound, Amidine/Urea |
Preparation of Ethynyl-Substituted Benzaldehyde Derivatives
The introduction of an ethynyl (B1212043) group at the 2-position of the benzaldehyde ring can be achieved through Sonogashira cross-coupling reaction. chemicalbook.comlibretexts.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In a relevant example, 5-fluoro-2-(4-methoxyphenyl)ethynylbenzaldehyde is synthesized from 2-bromo-5-fluorobenzaldehyde (B45324) and 4-ethynylanisole (B14333) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. chemicalbook.com This demonstrates a direct and efficient method to construct the desired ethynyl-substituted benzaldehyde derivative.
Table 3: Key Components for Sonogashira Coupling
| Component | Example | Role |
| Aryl Halide | 2-Bromo-5-fluorobenzaldehyde | Electrophilic partner |
| Terminal Alkyne | 4-Ethynylanisole | Nucleophilic partner |
| Palladium Catalyst | trans-Bis(triphenylphosphine)palladium(II) dichloride | Catalyzes the cross-coupling cycle |
| Copper(I) Co-catalyst | Copper(I) iodide | Facilitates alkyne activation |
| Base | Triethylamine | Neutralizes the generated acid |
Amide Linkage Formation
The aldehyde functionality of this compound can be a precursor to a carboxylic acid, which is a key intermediate for amide bond formation. The aldehyde can be oxidized to the corresponding carboxylic acid, 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, using various oxidizing agents such as potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O).
Once the carboxylic acid is formed, it can be activated and coupled with a primary or secondary amine to form an amide linkage. researchgate.net Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to facilitate this transformation. This two-step sequence provides a reliable route to a wide range of amide derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Fluoro 5 4 Methoxyphenyl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for confirming its structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the methoxy (B1213986) group protons.
Aldehydic Proton (-CHO): This proton is highly deshielded and would appear as a singlet or a doublet (due to coupling with the ortho fluorine atom) in the downfield region, typically between δ 9.5 and 10.5 ppm.
Aromatic Protons: The protons on the fluoro-substituted benzene (B151609) ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The protons on the methoxyphenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene ring.
Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet in the upfield region, generally around δ 3.8 ppm.
Expected ¹H NMR Data (Theoretical)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde H | 9.5 - 10.5 | d | ~2-4 (⁴JHF) |
| Aromatic Hs (Fluoro-substituted ring) | 7.0 - 8.0 | m | - |
| Aromatic Hs (Methoxy-substituted ring) | 6.9 - 7.6 | d, d | ~8-9 (³JHH) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the fluorine atom will cause the signals for the carbons in the fluoro-substituted ring to appear as doublets due to carbon-fluorine coupling.
Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and would be observed far downfield, typically in the range of δ 185-195 ppm.
Aromatic Carbons: The spectrum would show distinct signals for all the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) would show a large coupling constant (¹JCF), while other carbons in that ring would show smaller couplings (²JCF, ³JCF).
Methoxy Carbon (-OCH₃): The methoxy carbon signal would appear in the upfield region, typically around δ 55-60 ppm.
Expected ¹³C NMR Data (Theoretical)
| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
|---|---|---|
| C=O | 185 - 195 | - |
| C-F | 160 - 165 | ~240-260 (¹JCF) |
| Other Aromatic Cs | 110 - 150 | Variable |
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Data from similar compounds like 4-fluorobenzaldehyde (B137897) show signals around -102 to -117 ppm. rsc.orgrsc.org
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
COSY: This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the aromatic rings.
HSQC: This experiment correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of the carbon skeleton.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would be expected in the region of 1680-1710 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to an aliphatic aldehyde.
C-H Stretch (Aldehyde): Two weak bands are typically observed for the aldehydic C-H stretch, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.
C-O Stretch (Ether): A strong absorption corresponding to the aryl-alkyl ether C-O stretching vibration would be expected in the 1250-1300 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.
C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.
Expected IR Absorption Bands (Theoretical)
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O Stretch | 1680 - 1710 | Strong |
| Aldehyde C-H Stretch | 2820 - 2880 and 2720 - 2780 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aryl-Alkyl C-O Stretch | 1250 - 1300 | Strong |
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. For this compound, the Raman spectrum is expected to be rich with information, reflecting the contributions from the substituted benzaldehyde (B42025) ring and the methoxyphenyl moiety.
While a specific spectrum for this compound is not publicly documented, data from its isomer, 2-Fluoro-5-methoxybenzaldehyde , and the related compound 3-Fluoro-4-methoxybenzaldehyde , can be used to predict the characteristic vibrational frequencies. nih.govchemicalbook.com The analysis of these related compounds, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of specific vibrational modes. researchgate.net
Key expected Raman bands for this compound would include:
C-H Stretching: Vibrations of the aromatic C-H bonds are anticipated in the 3000-3100 cm⁻¹ region.
C=O Stretching: A strong, characteristic band for the aldehyde carbonyl group (C=O) is expected around 1680-1700 cm⁻¹. Its precise position can be influenced by electronic effects of the substituents and intermolecular interactions in the solid state.
C=C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.
C-F Stretching: The carbon-fluorine stretching vibration is typically observed in the 1200-1300 cm⁻¹ region.
C-O Stretching: The aryl-ether C-O stretching from the methoxy group is expected to produce a distinct band.
Ring Breathing Modes: The collective in-plane and out-of-plane bending and stretching of the benzene rings will give rise to a series of characteristic bands at lower frequencies.
The FT-Raman spectrum of the isomeric 2-Fluoro-5-methoxybenzaldehyde has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This data serves as a valuable reference for predicting the spectral features of the target compound.
Predicted Key Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Multiple weak to medium bands |
| Aldehyde C-H Stretch | 2720 - 2820 | Two characteristic weak bands |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong, sharp band |
| Aromatic C=C Stretch | 1400 - 1600 | Series of medium to strong bands |
| C-F Stretch | 1200 - 1300 | Medium to strong intensity |
| Aryl C-O Stretch | 1230 - 1270 | Characteristic of the methoxy group |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would provide critical information.
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₁₁FO₂), which is approximately 230.23 g/mol . The fragmentation of the molecular ion is anticipated to follow pathways characteristic of aromatic aldehydes and ethers.
Predicted fragmentation pathways for this compound include:
Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ ion (m/z 229) through the loss of the aldehydic hydrogen is a common fragmentation for benzaldehydes. docbrown.info
Loss of the formyl radical (•CHO): Cleavage of the aldehyde group would result in an ion at m/z 201, corresponding to the [M-29]⁺ fragment.
Loss of carbon monoxide (CO): Following the initial loss of the aldehydic hydrogen, the resulting ion can lose CO to form a phenyl-type cation.
Cleavage of the ether bond: Fragmentation can occur at the ether linkage, leading to ions corresponding to the methoxyphenyl group (m/z 107) and the fluorobenzoyl cation (m/z 123).
Fragmentation of the methoxyphenyl ring: The methoxyphenyl cation can further fragment by losing a methyl radical (•CH₃) to give an ion at m/z 92, followed by the loss of CO to yield an ion at m/z 64.
Analysis of the mass spectra of simpler, related molecules such as benzaldehyde and 4-fluorobenzaldehyde provides a basis for these predictions. docbrown.infonist.gov For instance, the fragmentation of benzaldehyde prominently features the [M-1]⁺ ion and the phenyl cation at m/z 77. docbrown.info
Predicted Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 230 | [C₁₄H₁₁FO₂]⁺ | Molecular Ion (M⁺) |
| 229 | [C₁₄H₁₀FO₂]⁺ | [M-H]⁺ |
| 201 | [C₁₃H₁₀FO]⁺ | [M-CHO]⁺ |
| 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound itself has not been reported, the structure of a more complex derivative, 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde , provides valuable insights into the likely conformation of the core structure. researchgate.net In this related molecule, the fluorophenyl moiety is not coplanar with the adjacent phenyl ring, exhibiting a significant dihedral angle. researchgate.net
For this compound, it is expected that the two aromatic rings would also be twisted relative to each other due to steric hindrance between the ortho-hydrogens. The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds. researchgate.net The planarity of the benzaldehyde group and the orientation of the methoxy group relative to its attached phenyl ring would be key structural features determined by X-ray crystallography.
The crystal structure of a related derivative, 2-Fluoro-N-(4-methoxyphenyl)benzamide , shows that the fluorobenzene (B45895) and methoxybenzene rings are inclined to the amide plane and to each other. nih.gov This further supports the expectation of a non-planar conformation for this compound.
Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Common for such organic molecules |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Based on related structures researchgate.net |
| Dihedral Angle (between rings) | Non-zero, significant twist | Steric hindrance, data from derivatives researchgate.net |
| Intermolecular Interactions | C-H···O, C-H···F hydrogen bonds, π-π stacking | Presence of functional groups researchgate.net |
Computational and Theoretical Investigations of 2 Fluoro 5 4 Methoxyphenyl Benzaldehyde
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular properties. ajchem-a.com Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate vibrational frequencies and electronic properties for benzaldehyde (B42025) derivatives. researchgate.netresearchgate.net
The electronic structure of a molecule governs its chemical behavior, including its reactivity and spectroscopic properties. Key aspects of this are the frontier molecular orbitals and the electrostatic potential.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde portion, particularly the carbonyl group.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -1.95 |
| Energy Gap (ΔE) | 4.63 |
Electrostatic Potential Mapping (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a guide to its reactive sites. nih.gov It is a valuable tool for predicting sites for nucleophilic and electrophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For this compound, the most negative potential is anticipated around the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group, making them primary sites for interaction with electrophiles. The area around the aldehyde hydrogen atom would exhibit a significant positive potential, marking it as a site for nucleophilic attack. researchgate.net
DFT calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results.
Vibrational Spectroscopy (IR & Raman): Theoretical calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net This allows for precise assignment of vibrational modes. For the title compound, key vibrational modes would include the C=O stretching of the aldehyde, C-F stretching, and various C-H and C-C aromatic vibrations.
| Vibrational Assignment | Expected Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311G(d)) (cm⁻¹) |
|---|---|---|
| C=O Stretch (Aldehyde) | ~1700 | ~1705 |
| C-O-C Stretch (Methoxy) | ~1250 | ~1255 |
| C-F Stretch | ~1230 | ~1238 |
| Aromatic C=C Stretch | ~1600 | ~1605 |
Note: Values are representative and based on similar structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netepstem.net The theoretical values generally correlate linearly with experimental spectra, making them a powerful tool for structural confirmation.
Most non-rigid molecules can exist in multiple conformations. Conformational analysis using DFT involves calculating the potential energy surface by systematically rotating specific dihedral angles to identify the most stable, low-energy conformers. researchgate.net For this compound, key rotations would be around the C-C bond connecting the two aromatic rings and the C-C bond linking the aldehyde group to its phenyl ring. The analysis would likely reveal that a twisted conformation between the two rings is energetically favored to minimize steric hindrance, while the aldehyde group may prefer to be coplanar with its attached ring to maximize conjugation.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on individual molecules, molecular modeling and dynamics simulations can explore the collective behavior of molecules, such as their interactions in a crystal.
The arrangement of molecules in a solid-state crystal is dictated by a network of intermolecular forces. In the case of this compound, the crystal packing would likely be stabilized by a combination of weak intermolecular interactions. scielo.br These can include:
C-H···O Hydrogen Bonds: The aldehyde and methoxy oxygen atoms can act as hydrogen bond acceptors, forming weak C-H···O interactions with hydrogen atoms from neighboring molecules.
Halogen Interactions: The fluorine atom could potentially participate in weak halogen bonding or dipole-dipole interactions.
These interactions combine to form a stable, three-dimensional supramolecular architecture. nih.gov Analysis of Hirshfeld surfaces is a common computational technique used to visualize and quantify these intermolecular contacts within a crystal. scielo.br
Mechanistic Studies of Reactions Involving the Compound
DFT calculations are invaluable for mapping out the pathways of chemical reactions. By locating transition states (TS) and intermediates along a reaction coordinate, researchers can determine activation energies and elucidate reaction mechanisms. canterbury.ac.uk
A characteristic reaction of benzaldehydes is the nucleophilic addition to the carbonyl carbon. For instance, the reaction of this compound with an amine would proceed through a transition state leading to a tetrahedral hemiaminal intermediate. canterbury.ac.uk Computational studies could model this process, calculating the energy barriers for the formation of the intermediate and its subsequent dehydration to form a Schiff base. Such studies can reveal the influence of the fluoro and methoxyphenyl substituents on the reactivity of the aldehyde group.
Transition State Characterization
The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. numberanalytics.comunits.it This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. mdpi.comnih.gov For the synthesis of the target molecule, this would likely involve the reaction of (4-methoxyphenyl)boronic acid with 2-fluoro-5-bromobenzaldehyde or a related halide.
Computational studies, particularly using Density Functional Theory (DFT), are instrumental in characterizing the transition states of the Suzuki-Miyaura reaction. nih.govmdpi.com The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-fluoro-5-bromobenzaldehyde), forming a Pd(II) intermediate. |
| Transmetalation | The aryl group from the organoboron reagent (e.g., (4-methoxyphenyl)boronic acid) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and its transition state is of significant interest. |
| Reductive Elimination | The two aryl groups on the palladium center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst. |
The characterization of the transition state for each step involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier. Computational calculations can provide detailed geometric parameters of the transition state structure, including bond lengths and angles of the forming and breaking bonds. For the synthesis of this compound, the transition state for the transmetalation step would involve a complex interplay of the palladium catalyst, the 2-fluoro-5-formylphenyl group, and the 4-methoxyphenyl (B3050149) group. The presence of the fluorine atom ortho to the coupling site and the aldehyde group can influence the stability and geometry of the transition state through steric and electronic effects.
Reaction Pathway Elucidation
Elucidating the reaction pathway involves mapping the energetic profile of the entire reaction, from reactants to products, including all intermediates and transition states. researchgate.net This provides a comprehensive understanding of the reaction mechanism and kinetics. mdpi.com DFT calculations are a powerful tool for constructing such reaction energy profiles. nih.gov
For the Suzuki-Miyaura synthesis of this compound, a computational study would calculate the relative energies of the reactants, the Pd(0) catalyst, the oxidative addition product, the transmetalation transition state, the intermediate after transmetalation, the reductive elimination transition state, and the final biaryl product along with the regenerated catalyst.
Table 2: Hypothetical Energy Profile Components for the Synthesis of this compound
| Species | Description | Expected Relative Energy |
| Reactants | 2-Fluoro-5-bromobenzaldehyde + (4-methoxyphenyl)boronic acid + Pd(0) catalyst | 0 kcal/mol (Reference) |
| Oxidative Addition Intermediate | Pd(II) complex with 2-fluoro-5-formylphenyl and bromo ligands | Lower in energy than reactants |
| Transmetalation TS | Highest energy point during the transfer of the 4-methoxyphenyl group to palladium | Highest energy barrier |
| Reductive Elimination TS | Energy barrier for the formation of the C-C bond between the two aryl groups | Lower energy barrier than transmetalation |
| Products | This compound + regenerated Pd(0) catalyst | Thermodynamically favorable (negative relative energy) |
The elucidation of the reaction pathway would reveal the rate-determining step and provide insights into how the substituents (fluoro, methoxy, and aldehyde groups) affect the reaction rate and efficiency. For instance, the electron-withdrawing nature of the aldehyde and fluorine on one ring and the electron-donating methoxy group on the other can modulate the electron density at the palladium center, thereby influencing the energies of the different states along the reaction coordinate.
Structure-Property Relationship Studies (Theoretical Aspects)
Theoretical studies are crucial for understanding the relationship between the molecular structure of this compound and its physicochemical properties. Quantum chemical calculations can predict various molecular descriptors that correlate with its behavior. researchgate.netresearchgate.net
The presence of the fluorine atom, the methoxy group, and the benzaldehyde functionality imparts specific electronic and steric characteristics to the molecule. The fluorine atom is highly electronegative and can participate in hydrogen bonding, while the methoxy group is a strong electron-donating group. The aldehyde group is a key functional handle for further synthetic transformations and also influences the electronic properties of the phenyl ring.
Table 3: Predicted Influence of Substituents on Molecular Properties
| Property | Influence of Fluoro Group | Influence of Methoxy Group | Influence of Benzaldehyde Group |
| Dipole Moment | Increases local dipole | Contributes to overall dipole | Significantly increases dipole moment |
| Polarizability | Generally decreases polarizability | Increases polarizability | Increases polarizability |
| HOMO-LUMO Gap | Can slightly lower the energy levels | Raises HOMO energy level, narrowing the gap | Lowers LUMO energy level, narrowing the gap |
| Reactivity | Influences regioselectivity in further reactions | Activates the phenyl ring towards electrophilic substitution | Deactivates the phenyl ring towards electrophilic substitution; provides a reactive site for nucleophilic addition |
| Intermolecular Interactions | Potential for hydrogen bonding and halogen bonding | Potential for hydrogen bonding | Strong hydrogen bond acceptor |
Quantitative Structure-Activity Relationship (QSAR) studies on analogous biphenyl (B1667301) derivatives have shown that electronic and steric parameters are critical in determining their biological activity. researchgate.netnih.govmedcraveonline.com For this compound, theoretical descriptors such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and various charge distribution models can be calculated to predict its reactivity and potential biological interactions. nih.govustc.edu.cn
Cheminformatics and Virtual Screening Methodologies
Cheminformatics provides the tools to manage, analyze, and model chemical information, which is particularly useful for drug discovery and materials science. nih.govresearchgate.net this compound can be included in virtual libraries of chemical compounds for large-scale computational screening. springernature.comfrontiersin.org
Virtual screening methodologies can be broadly categorized into ligand-based and structure-based approaches. nih.gov
Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity for a particular biological target is available, a model can be built based on their common structural features (a pharmacophore) or properties. New compounds, such as this compound, can then be screened against this model to predict their activity.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how well a molecule like this compound fits into the active site. This can help in identifying potential drug candidates. organic-chemistry.org
The biaryl scaffold of this compound is a common feature in many bioactive molecules. medcraveonline.com By generating a virtual library of derivatives with modifications to the substitution pattern, cheminformatics tools can be used to explore the chemical space around this core structure. This allows for the systematic investigation of how changes in the structure affect predicted properties and activities, guiding the synthesis of new compounds with improved characteristics.
Table 4: Application of Cheminformatics and Virtual Screening
| Methodology | Application to this compound |
| Library Design | The compound can serve as a scaffold for creating a virtual library of analogs by varying substituents. |
| Pharmacophore Modeling | Can be used to build or screen against pharmacophore models for various biological targets. |
| Molecular Docking | Can be docked into the active sites of various enzymes or receptors to predict binding affinity and mode. |
| ADMET Prediction | In silico models can be used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |
The integration of computational and theoretical investigations provides a powerful framework for understanding the chemical nature of this compound, from its synthesis to its potential applications. These in silico approaches are essential for accelerating research and development in a cost-effective and efficient manner.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the chemical compound "this compound" to fulfill the detailed article outline as requested.
The provided structure for the article requires in-depth research findings on the compound's role in the synthesis of advanced heterocyclic compounds, its integration into polymeric materials, its function as an intermediate for specialty chemicals, its contributions to radiochemistry, and its use in developing novel catalytic systems.
Extensive searches have revealed information on various isomers and structurally related compounds, such as 2-Fluoro-4-methoxybenzaldehyde and 5-Fluoro-2-methoxybenzaldehyde. However, the specific applications and research data for "this compound" in the outlined areas are not present in the accessible literature. Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific molecule.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde, and what parameters critically influence yield?
- Methodology :
- Step 1 : Start with fluorinated benzaldehyde derivatives (e.g., 2-fluorobenzaldehyde) as the core scaffold.
- Step 2 : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid derivatives .
- Step 3 : Optimize reaction conditions:
- Temperature : 80–100°C in a refluxing solvent (e.g., toluene or THF).
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst loading : 2–5 mol% Pd for cost efficiency and minimal side reactions.
- Critical Parameters : Oxygen-free environments (via nitrogen/argon purging) prevent catalyst deactivation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at C2, methoxy group at C5).
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~260.1 g/mol).
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., using SHELXL for refinement ).
- Data Interpretation :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Approach :
- Hypothesis 1 : Impurities from incomplete purification. Validate via TLC or HPLC-MS .
- Hypothesis 2 : Structural isomerism (e.g., para vs. ortho substitution). Use NOESY NMR to probe spatial proximity of substituents.
- Hypothesis 3 : Dynamic effects (e.g., rotamers). Variable-temperature NMR (VT-NMR) can detect conformational changes .
- Case Study : A 2025 study observed a doublet splitting for the aldehyde proton due to coupling with the fluorine atom. Resolution required 2D-COSY to confirm through-space interactions .
Q. What strategies optimize reaction scalability while maintaining enantiomeric purity?
- Methodological Framework :
- Continuous Flow Chemistry : Reduces batch variability and improves heat transfer for exothermic reactions .
- Catalyst Immobilization : Use polymer-supported Pd catalysts to enhance recyclability and reduce metal leaching.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progression in real time.
- Example : A scaled-up synthesis (10 g) achieved 85% yield using continuous flow with 3 mol% Pd, compared to 78% yield in batch mode .
Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in subsequent transformations?
- Mechanistic Insights :
- Electron Donating Effect : The methoxy group activates the benzene ring toward electrophilic substitution (e.g., nitration, halogenation).
- Steric Effects : Ortho-substitution by fluorine directs incoming electrophiles to the para position relative to the methoxy group.
- Table: Reactivity in Common Reactions
| Reaction Type | Reagents | Product Yield | Key Observation |
|---|---|---|---|
| Aldehyde Oxidation | KMnO₄, H₂O/acetone | 92% | Forms carboxylic acid derivative |
| Reductive Amination | NaBH₃CN, NH₃ | 78% | Steric hindrance slows imine formation |
| Nucleophilic Addition | Grignard reagents | 65% | Methoxy group stabilizes transition state |
| Data synthesized from . |
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental IR spectra?
- Resolution Protocol :
Baseline Correction : Ensure experimental IR spectra are baseline-subtracted to remove solvent artifacts.
Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible groups (e.g., rotating methoxy) in computational models.
Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align DFT-predicted frequencies with experimental data .
- Example : A 2024 study reconciled a 15 cm⁻¹ shift in the carbonyl stretch by identifying anharmonic effects not captured in harmonic approximations .
Applications in Drug Discovery
Q. What makes this compound a viable intermediate in kinase inhibitor synthesis?
- Rationale :
- The aldehyde group serves as a handle for condensation reactions with hydrazines or amines to form Schiff base ligands.
- Fluorine enhances metabolic stability and bioavailability in lead compounds.
- Case Study : Derivatives of this compound showed IC₅₀ values <100 nM against EGFR mutants in preclinical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
